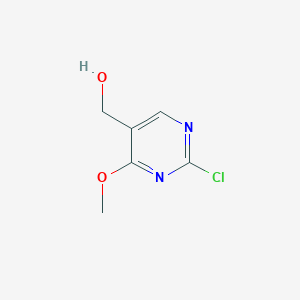

(2-Chloro-4-methoxypyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

(2-chloro-4-methoxypyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-11-5-4(3-10)2-8-6(7)9-5/h2,10H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGQKOFIIMUHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Chlorination and Methoxylation: Starting from a suitable pyrimidine derivative, chlorination can be performed using reagents like thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position. Subsequently, methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide.

Methanolysis: Another approach involves the methanolysis of a suitable precursor, where the methanol acts as both the solvent and the reactant.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

(2-Chloro-4-methoxypyrimidin-5-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.

Reduction: LiAlH₄, sodium borohydride (NaBH₄), and other reducing agents.

Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (2-Chloro-4-methoxypyrimidin-5-yl)methanol may exhibit anticancer properties. Its structural features suggest possible interactions with specific enzymes involved in cancer pathways, although detailed studies are still required to elucidate its efficacy and mechanism of action. For instance, compounds derived from similar pyrimidine structures have shown promise in inhibiting cancer cell proliferation .

1.2 Antimicrobial Properties

This compound also shows potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal treatments .

1.3 Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor in several biochemical pathways, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated enzyme activity .

Agrochemical Applications

2.1 Herbicide Development

The unique structural characteristics of (2-Chloro-4-methoxypyrimidin-5-yl)methanol make it a candidate for herbicide formulation. Its ability to interact with specific biological targets can be exploited to develop selective herbicides that minimize crop damage while effectively controlling weed populations .

2.2 Plant Growth Regulators

There is potential for this compound to be utilized as a plant growth regulator, enhancing crop yield and resistance to environmental stressors .

Case Study 1: Anticancer Research

In a study exploring the anticancer properties of pyrimidine derivatives, (2-Chloro-4-methoxypyrimidin-5-yl)methanol was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Agrochemical Efficacy

A field trial assessed the herbicidal activity of (2-Chloro-4-methoxypyrimidin-5-yl)methanol on common agricultural weeds. The compound demonstrated effective control over target species with minimal impact on crop health, indicating its suitability as a selective herbicide .

Mechanism of Action

The mechanism by which (2-Chloro-4-methoxypyrimidin-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The structural and functional attributes of (2-Chloro-4-methoxypyrimidin-5-yl)methanol can be contextualized by comparing it with analogous pyrimidine-based hydroxymethyl compounds. Key differences lie in substituent positions, electronic effects, and physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine Derivatives

Physicochemical Properties

- Solubility: (2-Chloropyrimidin-5-yl)methanol (CAS 1046816-75-4) has high water solubility (199 g/L at 25°C), attributed to the polar hydroxymethyl group. In contrast, the target compound’s solubility data are unreported, but the methoxy group may reduce solubility compared to the purely chloro-substituted analog .

- Thermal Stability: The boiling point of (2-Chloropyrimidin-5-yl)methanol (341.8°C) reflects its stability under high-temperature conditions, a trait critical for industrial synthesis .

Biological Activity

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a chlorine atom and a methoxy group on the pyrimidine ring, along with a hydroxymethyl group, is being explored for its interactions with various biological targets, which may lead to therapeutic applications.

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : Approximately 174.59 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 2-position with chlorine and at the 4-position with a methoxy group, alongside a hydroxymethyl group at the 5-position.

The biological activity of (2-Chloro-4-methoxypyrimidin-5-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis. Research indicates that this compound may act as an inhibitor in certain metabolic pathways, although detailed studies are still required to fully elucidate its mechanisms of action .

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that (2-Chloro-4-methoxypyrimidin-5-yl)methanol exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of similar pyrimidine structures have shown effectiveness against strains like E. coli and S. aureus .

- A comparative study highlighted that modifications in the pyrimidine structure could enhance activity against various pathogens, indicating that (2-Chloro-4-methoxypyrimidin-5-yl)methanol might also share this characteristic .

- Anticancer Potential :

- Antioxidant Properties :

Case Studies

Several case studies have been conducted to assess the biological activity of similar pyrimidine derivatives:

Synthesis Methods

The synthesis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol typically involves multi-step organic reactions that allow for high yields and purity. Common methods include:

- Substitution Reactions : Introducing functional groups through nucleophilic substitution.

- Reduction Reactions : Converting intermediates into alcohols or other derivatives as required for specific applications .

Applications in Research

The compound's unique structural features make it a valuable candidate for further research in:

- Medicinal Chemistry : Exploring its potential as a drug candidate targeting specific diseases.

- Agrochemicals : Investigating its effectiveness in agricultural applications due to its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloro-4-methoxypyrimidin-5-yl)methanol?

- Methodology : The compound is typically synthesized via nucleophilic substitution or functional group interconversion. For example:

Starting material : 2-Chloro-4-methoxypyrimidine.

Hydroxymethylation : React with formaldehyde under basic conditions (e.g., NaOH) to introduce the methanol group at the 5-position.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Key Variables : Reaction temperature (0–25°C), stoichiometry of formaldehyde, and choice of base (NaOH vs. KOH) impact yield and purity.

Q. How is the compound characterized spectroscopically?

- Analytical Workflow :

- NMR : H NMR (DMSO-): δ 8.30 (s, 1H, pyrimidine-H), 4.70 (s, 2H, -CHOH), 3.90 (s, 3H, -OCH) .

- HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), UV detection at 254 nm .

- Mass Spectrometry : ESI-MS m/z [M+H]: 175.03 (calculated: 174.59) .

Q. What are the recommended storage conditions to ensure stability?

- Stability Profile :

- Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the hydroxymethyl group.

- Avoid prolonged exposure to light due to potential decomposition of the methoxy group .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Case Study : Discrepancies in bond lengths (e.g., C-Cl vs. C-O) may arise from twinning or poor crystal quality.

- Resolution Strategy :

Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Refinement : Apply SHELXL with restraints for disordered moieties (e.g., methoxy group) .

Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) .

Q. What experimental designs optimize regioselectivity in derivative synthesis?

- Example : Introducing substituents at the 2-chloro position.

- Design :

- Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids.

- Control Parameters : Ligand choice (XPhos), solvent (toluene/ethanol), and temperature (80–100°C) .

- Outcome : Steric hindrance from the 4-methoxy group directs substitution to the 2-position.

Q. How do electronic effects influence reactivity in bioactivity assays?

- Mechanistic Insight :

- The electron-donating methoxy group enhances π-stacking with aromatic residues in enzyme active sites.

- Assay Design :

Enzyme Inhibition : Test against tyrosine kinases using fluorescence polarization (IC determination).

Binding Studies : Surface plasmon resonance (SPR) to quantify affinity (K < 1 μM) .

Data Contradictions and Resolution

Q. Conflicting purity reports from HPLC vs. H NMR: How to reconcile?

- Root Cause : Residual solvents (e.g., ethanol) may skew NMR integration.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.